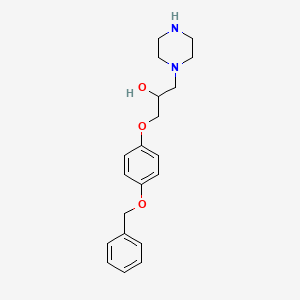![molecular formula C10H17NO2S B13906278 Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups attached to it.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Methyl 1-thia-4-azaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the structure allows it to form various interactions with biological molecules, potentially leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
1-thia-4-azaspiro[4.5]decane derivatives: These compounds share the spirocyclic structure and have similar reactivity and potential biological activity.
Thiazolopyrimidine and 1,3,4-thiadiazole compounds: These compounds also contain sulfur and nitrogen atoms and have been studied for their anticancer properties.
Uniqueness: Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2S/c1-13-9(12)8-7-14-10(11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3 |
Clave InChI |
OHASBSLYWBCVJV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CSC2(N1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
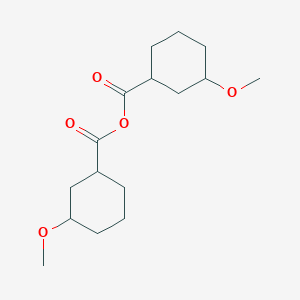

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
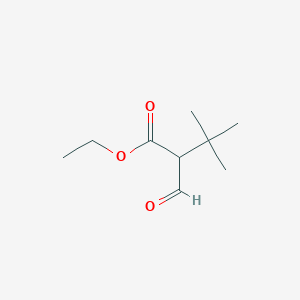

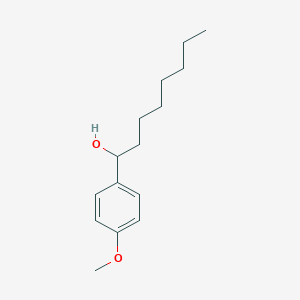
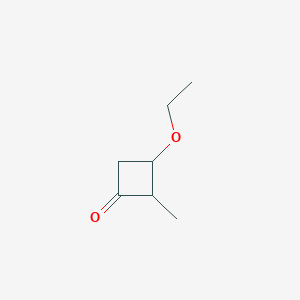
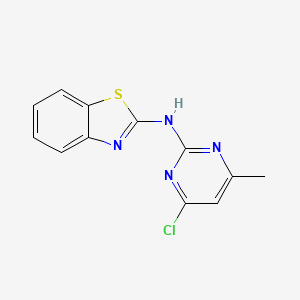

![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
